Cas no 175357-58-1 (Piperazine, 2-butyl-, (2S)-)

Piperazine, 2-butyl-, (2S)- is a chiral piperazine derivative characterized by its stereospecific (2S) configuration and a butyl substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The chiral center confers selectivity in interactions with biological targets, making it valuable for enantioselective synthesis. Its structural features, including the piperazine ring’s versatility and the butyl group’s lipophilicity, enhance its utility in designing ligands or modulators for receptors and enzymes. The compound is typically handled under controlled conditions due to its reactivity and sensitivity to stereochemical integrity.
Piperazine, 2-butyl-, (2S)- structure
Piperazine, 2-butyl-, (2S)- structure
Product Name:Piperazine, 2-butyl-, (2S)-
CAS No:175357-58-1
MF:C8H18N2
MW:142.241921901703
CID:5102885
Update Time:2025-06-12

Piperazine, 2-butyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 2-butyl-, (2S)-
    • (2S)-2-butylpiperazine
    • Inchi: 1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1
    • InChI Key: CTEGAXWZJISNOR-QMMMGPOBSA-N
    • SMILES: N1CCNC[C@@H]1CCCC

Piperazine, 2-butyl-, (2S)- Pricemore >>

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Additional information on Piperazine, 2-butyl-, (2S)-

Comprehensive Overview of Piperazine, 2-butyl-, (2S)- (CAS No. 175357-58-1): Properties, Applications, and Industry Insights

Piperazine, 2-butyl-, (2S)- (CAS No. 175357-58-1) is a chiral piperazine derivative with significant relevance in pharmaceutical and chemical research. This compound, characterized by its 2-butyl substitution and (2S) stereochemistry, has garnered attention for its potential in asymmetric synthesis and drug development. Its unique structural features make it a valuable intermediate for designing bioactive molecules targeting neurological and metabolic disorders.

In recent years, the demand for enantiomerically pure compounds like Piperazine, 2-butyl-, (2S)- has surged due to advancements in chiral drug synthesis and green chemistry. Researchers are increasingly exploring its role in optimizing catalytic asymmetric reactions, a trending topic in AI-driven drug discovery platforms. The compound’s compatibility with sustainable solvents aligns with the industry’s shift toward eco-friendly manufacturing processes.

The pharmacological profile of Piperazine, 2-butyl-, (2S)- is under investigation for modulating G-protein-coupled receptors (GPCRs), a hot topic in precision medicine. Its structural similarity to neurotransmitters has sparked interest in neurodegenerative disease research, particularly in Alzheimer’s and Parkinson’s studies. These applications are frequently searched in academic and industrial databases, reflecting growing user interest in neuroactive scaffolds.

From a synthetic perspective, CAS No. 175357-58-1 exemplifies the importance of stereoselective synthesis—a key focus area for pharmaceutical SEO content. Analytical techniques such as HPLC chiral separation and X-ray crystallography are critical for quality control, addressing common user queries about compound characterization methods. The compound’s logP and hydrogen bonding capacity further make it a subject of computational chemistry studies.

Market trends indicate rising applications of Piperazine, 2-butyl-, (2S)- in peptide mimetics and small-molecule inhibitors, coinciding with searches for next-generation therapeutics. Its stability under physiological conditions enhances its appeal for prodrug design, another trending keyword in medicinal chemistry forums. Regulatory-compliant suppliers emphasize cGMP synthesis protocols to meet industry standards.

In conclusion, Piperazine, 2-butyl-, (2S)- represents a nexus of innovation in chiral chemistry and drug development. Its multidisciplinary applications—from catalysis to neuroscience—underscore its versatility, while SEO-driven queries highlight its relevance in contemporary research. As the industry prioritizes enantiomeric purity and sustainable synthesis, this compound is poised to remain a focal point in scientific discourse.

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